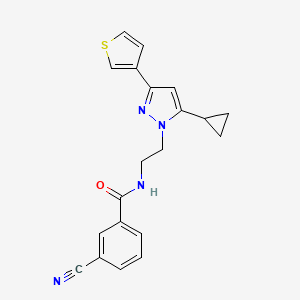![molecular formula C15H6F3I2NO3 B2901031 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one CAS No. 439107-45-6](/img/structure/B2901031.png)
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one (5,7-diiodo-3-TMBB) is a small organic molecule that has been studied extensively due to its unique properties and potential applications in medicinal chemistry. It is a member of the benzoxazole family, and it is a versatile building block for the synthesis of other compounds. 5,7-diiodo-3-TMBB has been used in a variety of scientific research applications, due to its ability to act as a ligand for metal ions, as well as its ability to act as a catalyst for organic reactions.
Wissenschaftliche Forschungsanwendungen
5,7-diiodo-3-TMBB has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for the coordination of metal ions, such as palladium and ruthenium, in order to catalyze organic reactions. 5,7-diiodo-3-TMBB has also been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. In addition, it has been used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics.
Wirkmechanismus
The mechanism of action of 5,7-diiodo-3-TMBB is not fully understood, but it is thought to act as a ligand for metal ions, such as palladium and ruthenium. This allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-diiodo-3-TMBB are not fully understood, as it has not been extensively studied in humans. However, it has been shown to have some potential beneficial effects in vitro. For example, it has been shown to inhibit the growth of cancer cells, as well as to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5,7-diiodo-3-TMBB in lab experiments is its versatility. It can be used in a variety of reactions, and its ability to act as a ligand for metal ions allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions. However, it is important to note that 5,7-diiodo-3-TMBB is a highly reactive compound, and as such, it should be handled with caution in the laboratory.
Zukünftige Richtungen
In the future, 5,7-diiodo-3-TMBB could be used to create a variety of new compounds. It could be used to synthesize pharmaceuticals, such as antimalarials and antibiotics, as well as to synthesize heterocyclic compounds and polymers. Additionally, it could be used to catalyze organic reactions, such as the synthesis of peptides and nucleotides. Finally, further research could be conducted on the biochemical and physiological effects of 5,7-diiodo-3-TMBB, in order to better understand its potential uses in medicine.
Synthesemethoden
5,7-diiodo-3-TMBB can be synthesized in a variety of ways, depending on the desired end product. One of the most common methods is the reaction of 4-trifluoromethylbenzoyl chloride with 7-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane. This reaction yields 5,7-diiodo-3-TMBB as the major product, with some minor side products. Other methods for the synthesis of 5,7-diiodo-3-TMBB include the reaction of 4-trifluoromethylbenzoyl chloride with 2-iodobenzoxazole in the presence of sodium hydroxide in dichloromethane, as well as the reaction of 4-trifluoromethylbenzoyl chloride with 5-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane.
Eigenschaften
IUPAC Name |
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F3I2NO3/c16-15(17,18)8-3-1-7(2-4-8)13(22)21-11-6-9(19)5-10(20)12(11)24-14(21)23/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYZTYUNWTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F3I2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)



![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)



![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)

![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)